molecular formula C20H23FN4O5 B12560173 L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- CAS No. 185394-01-8

L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-

Cat. No.: B12560173
CAS No.: 185394-01-8
M. Wt: 418.4 g/mol
InChI Key: LQQXEDUHJHCZAI-IRXDYDNUSA-N
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Description

L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is a complex organic compound that combines the properties of L-phenylalaninamide and L-seryl with a fluorinated nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- typically involves multiple steps. The process begins with the preparation of L-phenylalaninamide and L-seryl, followed by the introduction of the 4-fluoro-3-nitrophenyl group. This can be achieved through a series of reactions including amide bond formation, esterification, and selective fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as fluorinases and transaminases can be used to catalyze the formation of the desired product under mild conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the fluorinated nitrophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalaninamide: A simpler analog without the fluorinated nitrophenyl group.

    L-Seryl-L-Phenylalaninamide: Lacks the fluorinated nitrophenyl group but retains the amide bond.

    Fluorinated Amino Acids: Compounds with similar fluorinated groups but different amino acid backbones.

Uniqueness

L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is unique due to the combination of its structural components, which confer specific chemical and biological properties.

Properties

CAS No.

185394-01-8

Molecular Formula

C20H23FN4O5

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H23FN4O5/c21-15-7-6-14(11-18(15)25(29)30)8-9-23-20(28)17(24-19(27)16(22)12-26)10-13-4-2-1-3-5-13/h1-7,11,16-17,26H,8-10,12,22H2,(H,23,28)(H,24,27)/t16-,17-/m0/s1

InChI Key

LQQXEDUHJHCZAI-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)C(CO)N

Origin of Product

United States

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